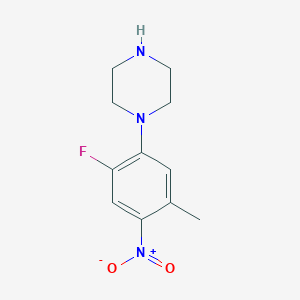

1-(2-Fluoro-5-methyl-4-nitrophenyl)piperazine

Description

Properties

Molecular Formula |

C11H14FN3O2 |

|---|---|

Molecular Weight |

239.25 g/mol |

IUPAC Name |

1-(2-fluoro-5-methyl-4-nitrophenyl)piperazine |

InChI |

InChI=1S/C11H14FN3O2/c1-8-6-11(14-4-2-13-3-5-14)9(12)7-10(8)15(16)17/h6-7,13H,2-5H2,1H3 |

InChI Key |

AZPCWIIIJMTUHA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1[N+](=O)[O-])F)N2CCNCC2 |

Origin of Product |

United States |

Preparation Methods

a. Cyclization of 1,2-diamine derivatives with sulfonium salts: One synthetic route involves the cyclization of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of DBU, yielding protected piperazines . Deprotection of these intermediates followed by intramolecular cyclization leads to piperazinopyrrolidinones.

b. Reaction with 2-bromoethyldiphenylsulfonium triflate: Chamakuri et al. reported the synthesis of 2-substituted chiral piperazines by reacting protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. The key step involves aza-Michael addition between the diamine and the in situ generated sulfonium salt .

Chemical Reactions Analysis

1-(2-Fluoro-5-methyl-4-nitrophenyl)piperazine can undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions depend on the specific transformation. Major products formed from these reactions include derivatives with modified substituents.

Scientific Research Applications

a. Medicinal Chemistry: This compound’s piperazine moiety contributes to its biological activity. It has been employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . Researchers explore its potential as a scaffold for novel drug development.

b. Industry: 1-(2-Fluoro-5-methyl-4-nitrophenyl)piperazine may find applications in the synthesis of pharmaceutical intermediates, agrochemicals, and specialty chemicals. Its unique substitution pattern makes it valuable for designing new compounds.

Mechanism of Action

The compound’s mechanism of action likely involves interactions with specific molecular targets or pathways. Further research is needed to elucidate its precise effects and biological pathways.

Comparison with Similar Compounds

While there are other piperazine derivatives, this compound’s specific substitution pattern sets it apart. Further studies can explore its distinct properties compared to related compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.